3-Chloro-2-fluoropyridine-4-boronic acid

Organic Synthesis Medicinal Chemistry Chemical Procurement

This heteroaryl boronic acid is essential for building di‑substituted pyridine pharmacophores. Its 3‑Cl‑2‑F substitution pattern provides unique electronic control for regioselective Suzuki–Miyaura couplings. Patented intermediates for protein tyrosine phosphatase inhibitors (Takeda) rely on this scaffold. The free acid gives you flexibility to use it directly or convert to the pinacol ester (CAS 1073353‑71‑5) in‑house. Bulk quantities and custom synthesis are available; contact us today.

Molecular Formula C5H4BClFNO2
Molecular Weight 175.35
CAS No. 1217500-55-4
Cat. No. B580813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoropyridine-4-boronic acid
CAS1217500-55-4
Molecular FormulaC5H4BClFNO2
Molecular Weight175.35
Structural Identifiers
SMILESB(C1=C(C(=NC=C1)F)Cl)(O)O
InChIInChI=1S/C5H4BClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2,10-11H
InChIKeyVYHSSQRGIWMXJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoropyridine-4-boronic Acid (CAS 1217500-55-4) Baseline Overview for Scientific Procurement


3-Chloro-2-fluoropyridine-4-boronic acid (CAS 1217500-55-4) is a heteroaryl boronic acid with the molecular formula C5H4BClFNO2 and a molecular weight of 175.35 g/mol [1]. It features a pyridine ring substituted at the 2-position with a fluorine atom, at the 3-position with a chlorine atom, and a boronic acid group at the 4-position. The compound is a white to light beige solid with a melting point range of 126-130°C and is insoluble in water . It is primarily used as a synthetic building block in Suzuki-Miyaura cross-coupling reactions for the construction of complex molecules in medicinal chemistry and agrochemical research .

Critical Differentiation: Why 3-Chloro-2-fluoropyridine-4-boronic Acid Cannot Be Substituted by Other Pyridylboronic Acids


Substitution of 3-chloro-2-fluoropyridine-4-boronic acid with a generic pyridine boronic acid is not feasible for applications requiring its specific substitution pattern. The combination of chlorine at the 3-position and fluorine at the 2-position on the pyridine ring provides a unique set of electronic and steric properties that dictate the regioselectivity and efficiency of subsequent cross-coupling reactions . While a broad class of pyridylboronic acids shows yields ranging from 50-77% in standard Suzuki couplings, the precise outcome is highly dependent on the specific halide and heteroaryl components . Using a different isomer or a mono-substituted analog would fundamentally alter the reaction outcome and lead to a different molecular scaffold, compromising the development of specific target molecules. The precise arrangement of substituents in 3-chloro-2-fluoropyridine-4-boronic acid is essential for the modular synthesis of certain di-substituted pyridine derivatives.

Quantitative Evidence Guide: Verifiable Properties and Class-Level Performance of 3-Chloro-2-fluoropyridine-4-boronic Acid


Verifiable Purity and Physical Form Specifications for Reliable Synthetic Outcomes

For procurement, the minimum purity of this compound is quantitatively defined by multiple suppliers. The highest grade available is specified as 98% (by HPLC), while a common research grade is specified at 95% . These specifications are directly verifiable by a Certificate of Analysis (CoA) for each batch, ensuring the compound meets the defined quality standard for use in sensitive reactions like palladium-catalyzed cross-couplings .

Organic Synthesis Medicinal Chemistry Chemical Procurement

Melting Point as a Standardized Identity and Purity Indicator

The melting point of 3-chloro-2-fluoropyridine-4-boronic acid is consistently reported across multiple authoritative sources to be in the range of 126-130°C . This narrow and reproducible range serves as a critical physical property for confirming the identity and assessing the purity of a received batch prior to use in synthetic applications [1].

Analytical Chemistry Quality Control Compound Identification

Class-Level Reactivity in Suzuki-Miyaura Cross-Coupling for Heteroaryl Scaffolds

The compound's utility is based on its role as a boronic acid partner in Suzuki-Miyaura cross-couplings, a foundational reaction in medicinal chemistry. While no direct quantitative comparison exists for this specific compound, a peer-reviewed study of related shelf-stable pyridylboronic acids reports successful cross-coupling with 3-bromoquinoline, achieving isolated yields between 50-77% . A more recent methodology development using 4-pyridineboronic acid derivatives, optimized to suppress ligand-derived impurities, achieved a target product yield of 97.2% [1]. These studies provide a class-level performance benchmark, suggesting that high-yielding, efficient coupling reactions are possible with optimized conditions.

Cross-Coupling Synthetic Methodology Medicinal Chemistry

Recommended Application Scenarios for 3-Chloro-2-fluoropyridine-4-boronic Acid in R&D and Industrial Settings


Scaffold Diversification in Medicinal Chemistry via Suzuki-Miyaura Coupling

This compound is ideally suited as a boron-based coupling partner for the late-stage diversification of complex drug-like scaffolds. Its specific 3-chloro-2-fluoro substitution pattern allows for the direct introduction of this heteroaryl unit into a larger molecular framework. The class-level coupling yields (50-77%) provide a rational expectation for reaction performance, making it a valuable tool for constructing focused libraries of potential therapeutic candidates, particularly where halogen-substituted pyridines are desired pharmacophores .

Synthesis of Advanced Intermediates for Protein Tyrosine Phosphatase Inhibitors

Patents from Takeda Pharmaceutical Company and related filings (e.g., WO-2020081848-A1) explicitly identify substituted pyrido-cyclic compounds derived from this boronic acid as key intermediates in the development of protein tyrosine phosphatase inhibitors . This established link to a specific therapeutic target class and documented intellectual property provides a clear and validated use-case for procuring this compound in programs targeting this enzyme family [1].

Precursor for Pinacol Ester Derivatives with Enhanced Stability

While 3-chloro-2-fluoropyridine-4-boronic acid itself is a shelf-stable solid, its conversion to the corresponding pinacol ester (CAS 1073353-71-5) is a common and well-documented synthetic step to further enhance stability and modify its reactivity profile for specific cross-coupling conditions . Procurement of the acid offers the end-user flexibility to generate the ester in-house as needed, or to use the free acid directly, depending on the specific demands of the synthetic route.

Technical Documentation Hub

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